Bromotrichlorosilane

Description

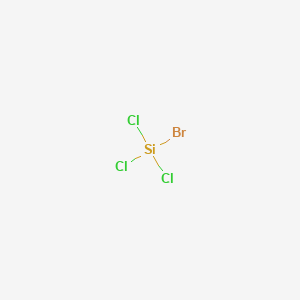

Structure

3D Structure

Properties

CAS No. |

13465-74-2 |

|---|---|

Molecular Formula |

BrCl3Si |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

bromo(trichloro)silane |

InChI |

InChI=1S/BrCl3Si/c1-5(2,3)4 |

InChI Key |

GGQKEDHYWOIABV-UHFFFAOYSA-N |

SMILES |

[Si](Cl)(Cl)(Cl)Br |

Canonical SMILES |

[Si](Cl)(Cl)(Cl)Br |

Other CAS No. |

13465-74-2 |

Pictograms |

Corrosive; Irritant |

Synonyms |

Bromotrichlorosilane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bromotrichlorosilane and Derivative Silicon Species

Precursor Roles of Bromotrichlorosilane in the Generation of Reactive Silicon Intermediates

This compound is a key starting material for generating valuable reactive silicon intermediates. Its utility stems from the strategic placement of both a bromine and chlorine atoms on the silicon center, allowing for selective chemical transformations.

A significant application of this compound is in the synthesis of trichlorosilyllithium (LiSiCl₃), a highly reactive silyl (B83357) anion. This intermediate is typically generated through a lithium-halogen exchange reaction. Research has demonstrated that trichlorosilyllithium can be formed by reacting this compound with specific organolithium reagents. researchgate.netlookchem.com

One established pathway involves the use of sterically hindered organolithium compounds such as 2,4,6-tri-t-butylphenyllithium or mesityllithium. researchgate.netlookchem.comresearchgate.net The reaction proceeds by the selective cleavage of the Si-Br bond over the Si-Cl bonds, yielding the desired trichlorosilyllithium and the corresponding aryl bromide. The formation of trichlorosilyllithium is often confirmed indirectly by protonation, which yields trichlorosilane (B8805176) (HSiCl₃), a compound readily identifiable by its characteristic ²⁹Si NMR shift at approximately 30.9 ppm. researchgate.netlookchem.comresearchgate.net

The synthesis of silicon compounds using organolithium reagents requires careful control of reaction conditions and stoichiometry to achieve desired outcomes and minimize side reactions. researchgate.netnih.gov Organolithium reagents are highly reactive and potent nucleophiles and bases, necessitating the use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or atmospheric gases. libretexts.orgarchive.org

Temperature is a critical parameter in these reactions. uu.nl The formation of trichlorosilyllithium from this compound is typically conducted at low temperatures to control the high reactivity of the organolithium reagent and enhance the selectivity of the lithium-halogen exchange. nih.gov The stoichiometry between the this compound and the organolithium reagent must be carefully controlled. A 1:1 molar ratio is theoretically required for the formation of trichlorosilyllithium. However, in practice, the optimal ratio may vary depending on the specific reagents and conditions used. uu.nl The high reactivity of organolithium compounds can lead to challenges, but recent advancements in continuous-flow technologies offer safer and more efficient protocols for their use in cross-coupling reactions, even on a larger scale. chemistryviews.org

Specific Synthetic Pathways for Trichlorosilyllithium (LiSiCl3) Formation from this compound

Exploration of Novel Synthetic Routes and Transformations Involving this compound

Beyond its role as a precursor to trichlorosilyllithium, this compound is explored in various novel synthetic routes. unistra.frsioc.ac.cn The development of new synthetic methodologies is crucial for expanding the toolbox of organosilicon chemistry, enabling the construction of complex molecules with diverse functionalities. wvu.edunih.govresearchgate.net

Research into the chemistry of trichlorosilane, a derivative of this compound, in combination with tertiary amines has revealed a rich field of synthetic transformations. acs.org Furthermore, the principles of palladium-catalyzed cross-coupling reactions, which have been successfully applied to aryl halides, offer potential avenues for new reactions involving this compound. organic-chemistry.org For instance, palladium-catalyzed reactions could potentially be adapted to form new carbon-silicon bonds, opening up pathways to a wide array of arylsilanes. The development of such novel synthetic approaches is key to advancing fields like materials science and medicinal chemistry. wvu.edu The synthesis of derivatives from versatile precursors like this compound is a common strategy to create structurally diverse and potentially bioactive molecules. rsc.orgmdpi.com

Theoretical Foundations and Computational Design in Advanced Silicon Compound Synthesis

Computational chemistry provides powerful tools for understanding and predicting the outcomes of complex chemical reactions, including those involving silicon compounds. montclair.edu Theoretical studies, often employing methods like Density Functional Theory (DFT), can elucidate reaction mechanisms, identify transition states, and evaluate the thermodynamic feasibility of proposed synthetic pathways. nih.gov

In the context of silicon chemistry, computational methods can be used to study the electronic structure of intermediates like the trichlorosilyl (B107488) anion, suggesting that the trichlorosilyl ligand acts as a good π-acceptor and forms σ-bonds with significant s-character. mit.edu Quantum chemical calculations can model potential energy surfaces for reactions, helping to determine whether a reaction proceeds through a concerted mechanism or involves distinct intermediates. researchgate.net This insight is invaluable for designing new catalysts and optimizing reaction conditions to favor the desired product. montclair.edu By simulating the effects of different solvents, substrates, and catalysts, computational studies can guide experimental efforts, accelerating the discovery of new and more efficient synthetic methods for advanced silicon compounds. montclair.edu

Theoretical Frameworks for Molecular Structure and Bonding in Bromotrichlorosilane

Quantum Chemical Investigations of Electronic Structure and Bonding Characteristics

Quantum chemistry provides a foundational framework for understanding the electronic structure and bonding in molecules like bromotrichlorosilane (SiCl₃Br). basquequantum.euswikipedia.org These computational methods apply the principles of quantum mechanics to model molecular systems, offering insights into properties that are often difficult to probe experimentally. basquequantum.eus Investigations into the electronic structure of molecules are crucial for understanding their chemicophysical properties and predicting their behavior in various chemical processes. mdpi.com

High-level quantum chemical calculations, such as ab initio methods, are employed to determine the electronic structure of molecules. mdpi.comnih.gov These calculations solve the Schrödinger equation for the molecule, providing detailed information about the distribution of electrons and the nature of the chemical bonds. wikipedia.org For related silicon compounds, theoretical studies have successfully predicted geometries, electronic structures, and molecular orbital energies. nih.gov

The electronic properties of this compound, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined through these quantum chemical calculations. arabjchem.org These orbitals play a crucial role in the molecule's reactivity. The distribution and energies of these frontier orbitals provide a picture of the molecule's ability to donate or accept electrons.

Natural Bond Orbital (NBO) analysis is another powerful tool within quantum chemistry that can elucidate bonding characteristics. researchgate.net NBO analysis provides a localized picture of the bonding, including charge transfer interactions between orbitals. researchgate.net In molecules with polar bonds like those in SiCl₃Br, these analyses can quantify the ionic character and delocalization effects. nih.govresearchgate.net

Molecular Orbital Theory and Hybridization Analysis of Silicon Tetrachloride Bromide (SiCl₃Br)

Molecular Orbital (MO) theory describes chemical bonding by considering electrons to be delocalized across the entire molecule, occupying molecular orbitals formed from the linear combination of atomic orbitals (LCAO). unizin.orgwikipedia.org This approach provides a detailed picture of the bonding, antibonding, and non-bonding interactions within the molecule. pearson.comck12.org

In this compound (SiCl₃Br), the central silicon atom is bonded to three chlorine atoms and one bromine atom. The silicon atom undergoes sp³ hybridization, where its one 3s and three 3p valence orbitals combine to form four equivalent sp³ hybrid orbitals. guidechem.com These hybrid orbitals are arranged in a tetrahedral geometry to minimize electron-pair repulsion. guidechem.comlibretexts.org Each of these sp³ hybrid orbitals on silicon overlaps with a p-orbital from each of the four halogen atoms (three chlorine and one bromine) to form four sigma (σ) bonds. guidechem.com This results in a stable tetrahedral arrangement. guidechem.com

The Lewis structure of SiCl₃Br shows the central silicon atom forming single covalent bonds with each of the halogen atoms. guidechem.compinterest.com The total number of valence electrons is 32 (4 from Si, 7 from each of the three Cl atoms, and 7 from Br). brainly.com This arrangement satisfies the octet rule for all atoms, with no lone pairs on the central silicon atom. guidechem.comgauthmath.com

The molecular orbitals of SiCl₃Br are formed from the combination of the silicon's sp³ orbitals and the valence p-orbitals of the chlorine and bromine atoms. This leads to the formation of bonding and antibonding molecular orbitals. The four bonding σ orbitals are occupied by the eight valence electrons involved in the Si-Cl and Si-Br bonds, contributing to the stability of the molecule. The lone pairs on the chlorine and bromine atoms remain localized on those atoms and occupy non-bonding molecular orbitals. guidechem.com

Theoretical Studies on Molecular Geometry and Conformational Analysis

Theoretical studies, primarily based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, predict the molecular geometry of this compound (SiCl₃Br). gauthmath.comstudymind.co.ukpearson.com VSEPR theory states that electron pairs in the valence shell of a central atom will arrange themselves to minimize repulsion, thus determining the molecule's shape. libretexts.orgtestbook.com

For SiCl₃Br, the central silicon atom has four bonding pairs of electrons and no lone pairs. guidechem.comgauthmath.com This leads to a tetrahedral electron-pair geometry and a tetrahedral molecular geometry. guidechem.combrainly.comweebly.com The four halogen atoms are positioned at the vertices of the tetrahedron with the silicon atom at the center.

The bond lengths are also a key aspect of the molecular geometry. The Si-Cl bond length is approximately 204 pm. guidechem.com As expected, due to the larger size of the bromine atom, the Si-Br bond length is slightly longer than the Si-Cl bond length. guidechem.com

Conformational analysis, which studies the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is relatively straightforward for a small, rigid molecule like SiCl₃Br. ic.ac.ukresearchgate.netacs.orgresearchgate.net Due to the tetrahedral arrangement and the nature of the single bonds, free rotation can occur around the Si-Cl and Si-Br bonds. However, given the symmetry and the lack of complex substituent groups, there are no distinct, stable conformers that can be isolated. The molecule rapidly interconverts between equivalent rotational positions.

Computational Probes of Charge Distribution and Molecular Polarity

In SiCl₃Br, the Si-Cl and Si-Br bonds are polar covalent bonds due to the difference in electronegativity between silicon and the halogen atoms. guidechem.com Chlorine and bromine are more electronegative than silicon, causing a partial negative charge (δ-) on the halogen atoms and a partial positive charge (δ+) on the silicon atom. This uneven sharing of electrons creates bond dipoles for each of the four bonds, with the dipole moment pointing from the less electronegative silicon atom towards the more electronegative halogen atoms.

Although the molecule has a tetrahedral geometry, which is often associated with nonpolar molecules like methane (B114726) (CH₄) or silicon tetrachloride (SiCl₄), the presence of different halogen atoms breaks the perfect symmetry. guidechem.com In SiCl₄, the four identical Si-Cl bond dipoles are arranged symmetrically and cancel each other out, resulting in a nonpolar molecule. However, in SiCl₃Br, the dipole moment of the Si-Br bond is different from that of the Si-Cl bonds. brainly.com

Mechanistic Investigations of Bromotrichlorosilane Reactivity

Halogen Exchange Reactions Involving Bromotrichlorosilane Systems

Halogen exchange, or scrambling, is a common process in mixed halosilane systems like this compound. acs.org These reactions involve the redistribution of halogen atoms, leading to a mixture of halosilanes. The process can be represented by the equilibrium reaction where two molecules of SiBrCl₃ might exchange halogens to form SiBr₂Cl₂ and SiCl₄. These redistribution reactions are often catalyzed and can be reversible, with the final product distribution depending on the relative stability of the species involved. researchgate.net

The redistribution of halogens on a silicon center can be significantly accelerated using catalysts. Lewis acids are effective catalysts for these exchange reactions. google.com Metal halides, such as aluminum chloride (AlCl₃), are frequently employed to facilitate the transfer of substituents between silane (B1218182) molecules. google.com

Transition metal catalysts, including those based on copper, nickel, and palladium, are also utilized, particularly in hydride-halogen exchange reactions of hydrosilanes with alkyl or allyl halides. researchgate.net For instance, palladium catalysis has been used to obtain bromo- and iodosilanes. researchgate.net While direct catalytic exchange on this compound is less specifically detailed, the principles from related halosilane systems are applicable. For example, copper and tin compounds can catalyze the exchange of halogen atoms between alkyl halides and halosilanes. google.com These catalysts typically operate through mechanisms involving oxidative addition and reductive elimination steps, facilitating the halide swap. researchgate.net

Table 1: Catalysts in Halosilane Exchange Reactions

| Catalyst Type | Example(s) | Relevant Reaction | Source(s) |

|---|---|---|---|

| Lewis Acids | AlCl₃ | Redistribution of organic and halogen groups | google.com |

| Metal Halides | AlCl₃, SnCl₄ | Halogen scrambling, Chlorination of Si-H | google.comresearchgate.net |

| Transition Metals | Pd, Ni, Cu | Hydride-halogen exchange, Halogen exchange | google.comresearchgate.netresearchgate.net |

Intermolecular halogen scrambling in organosilicon compounds is a dynamic process where ligands are exchanged between silicon centers. researchgate.net In a system containing this compound, this involves the breaking and reforming of Si-Br and Si-Cl bonds, leading to a statistical or thermodynamically controlled distribution of products. This exchange is often reversible and proceeds until an equilibrium is reached. researchgate.net

Studies on similar systems, such as the exchange of chlorine atoms with dimethylamino groups, show that these reactions can be investigated using techniques like ¹H NMR to determine kinetic and calorimetric data. researchgate.net The mechanism often involves the formation of a bridged intermediate or transition state where the halogens are shared between two silicon atoms, facilitating the transfer. The tendency for like ligands to accumulate on the same silicon atom is a notable characteristic of these redistribution reactions. researchgate.net

Solvent and ligand properties play a crucial role in determining the kinetics of halogen exchange reactions. solubilityofthings.comresearchgate.net The polarity of the solvent can influence reaction rates significantly; a decrease in rate is often observed with decreasing solvent polarity. researchgate.netacgpubs.org For example, in reactions of hydrosilanes catalyzed by zinc chloride, the reaction rate decreases in less polar solvent mixtures. researchgate.net Coordinating solvents like dimethylformamide (DMF) can act as nucleophilic catalysts, forming molecular complexes with the silane and influencing the reaction mechanism. researchgate.net

Ligands, both those attached to the silicon and those used as additives, also have a profound effect. semanticscholar.org The electronic properties of substituents on the silicon atom affect the lability of the Si-halogen bond. researchgate.net In transition metal-catalyzed systems, the nature of the ligand coordinated to the metal center can dictate the rate and selectivity of the exchange. libretexts.org For instance, in square planar complexes, certain ligands exhibit a strong trans effect, labilizing the group opposite to them and accelerating substitution at that position. libretexts.org The presence of coordinating counterions can also impact exchange kinetics by interacting with the metal center. nih.gov

Table 2: Influence of Solvents on Halosilane Reaction Kinetics

| Solvent(s) | Observation | Reaction Type | Source(s) |

|---|---|---|---|

| DMF-THF / DMF-Dioxane | Reaction rate decreases with decreasing medium polarity. | Dehydrocoupling of hydrosilanes | researchgate.net |

| Diethyl ether vs. THF | Aryllithium intermediate is stable in ether but cyclizes instantly in THF. | Halogen-metal exchange and cyclization | acgpubs.org |

Intermolecular Halogen Scrambling Dynamics in Organosilicon Compounds

Silicon-Carbon Bond Forming Reactions and Silylation Pathways

The formation of silicon-carbon bonds is a cornerstone of organosilicon chemistry, enabling the synthesis of a vast array of useful compounds. wikipedia.orgkuet.ac.bd Halosilanes like this compound are key precursors in these reactions, often through silylation processes where a silyl (B83357) group is attached to an organic substrate. nih.gov

The silylation of ethylene (B1197577) with chlorosilanes, catalyzed by transition metal complexes, provides a model for understanding Si-C bond formation. rsc.org Ruthenium complexes, such as RuH₂(H₂)₂(PCy₃)₂, are effective catalysts for this transformation. rsc.org The reaction involves a complex network of competing pathways, primarily dehydrogenative silylation (leading to vinylsilanes) and hydrosilylation (leading to ethylsilanes). rsc.org

The mechanism proceeds through several key steps:

Catalyst Activation: The initial ruthenium complex reacts with the chlorosilane (e.g., HSiMeCl₂) to form various intermediates, including σ-silane complexes like RuH₂(η²-H₂)(η²-HSiMeCl₂)(PCy₃)₂ and silyl complexes such as RuCl(SiMeCl₂)(η²-H₂)(PCy₃)₂. rsc.org

Olefin Coordination: Ethylene coordinates to the ruthenium center. An ethylene(silyl) complex, RuH(SiMe₂Cl)(C₂H₄)(PCy₃)₂, has been identified as a key intermediate. rsc.org

Si-C Bond Formation: This can occur via migratory insertion of ethylene into the Ru-Si bond or the Ru-H bond, followed by reductive elimination. The specific pathway taken determines the final product (vinylsilane vs. ethylsilane).

Product Release and Catalyst Regeneration: The silylated product is released, and the catalyst re-enters the catalytic cycle.

The selectivity of the reaction is influenced by factors such as the number of chloro substituents on the silane and the ethylene pressure. rsc.org Higher chlorine substitution tends to favor certain pathways.

Addition Reactions with Nucleophilic and Organometallic Reagents

The silicon atom in this compound is electrophilic due to the polarization of the Si-halogen bonds, making it susceptible to attack by nucleophiles. wikipedia.orgpressbooks.pub This reactivity is exploited in reactions with various nucleophilic and organometallic reagents to form new silicon-element bonds.

Reactions with simple nucleophiles, such as water or alcohols, lead to substitution of the halogen atoms to form silanols or alkoxysilanes, respectively. lsu.edu More complex nucleophiles, like N-heterocyclic carbenes, can also interact with the silicon center. mdpi.com

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful nucleophiles that readily react with halosilanes. libretexts.orglibretexts.orgsaskoer.caorganicchemistrytutor.com These reactions are fundamental for creating silicon-carbon bonds. kuet.ac.bd The reaction of an organometallic reagent with this compound can lead to the stepwise substitution of the bromine and chlorine atoms with organic groups.

A particularly noteworthy reaction involves the use of a bulky organolithium reagent, such as 2,4,6-tri-t-butylphenyllithium, with this compound. lookchem.comtandfonline.com This reaction does not result in the substitution of the halogen with the aryl group. Instead, a halogen-metal exchange occurs, where the bromine atom is exchanged for lithium, generating the highly reactive intermediate trichlorosilyllithium (LiSiCl₃). lookchem.comtandfonline.com This silylenoid species can then be trapped by protonation to yield trichlorosilane (B8805176) (HSiCl₃) or used in further synthetic transformations. lookchem.comresearchgate.net Silylenoids are key intermediates in many organosilicon reactions, acting as nucleophiles, electrophiles, or sources of silylenes depending on the reaction conditions. researchgate.net

Mechanistic Characterization of Reactions with Stannylenoid Species

The reactivity of this compound with stannylenoid species represents an intriguing yet underexplored area of organometallic chemistry. Stannylenoids, which can be described as complexes between a stannylene (R₂Sn:) and a salt (e.g., LiX), exhibit ambiphilic reactivity, acting as both nucleophiles and electrophiles. While direct experimental or computational studies on the reaction of this compound with stannylenoids are not extensively documented in the current literature, mechanistic insights can be inferred from the well-established chemistry of analogous silylenoid and germylenoid systems. researchgate.netresearchgate.net

The reaction is anticipated to proceed through a nucleophilic attack of the stannylenoid on the electrophilic silicon center of this compound. The lone pair on the tin atom of the stannylenoid would initiate the reaction by attacking the silicon atom, leading to the displacement of the bromide ion. This process would result in the formation of a new silicon-tin bond.

A plausible mechanistic pathway involves the formation of an intermediate adduct, followed by the elimination of a salt, as depicted in the following generalized scheme:

Cl₃Si-Br + [R₂Sn-X]⁻Li⁺ → [Cl₃Si-Sn(R₂) -X]⁻Li⁺ → Cl₃Si-SnR₂ + LiX

Computational studies on the insertion reactions of stannylenoids with various substrates provide a theoretical framework for understanding this reactivity. For instance, theoretical investigations into the reaction of H₂SnLiF with X-H bonds (where X = N, O, F) have shown that the reaction proceeds through the formation of a precursor complex, a transition state, and an intermediate. researchgate.netumn.edu The natural charge distribution in the transition state indicates a nucleophilic attack of the tin atom. A similar mechanism can be postulated for the reaction with this compound, where the Si-Br bond would be targeted by the nucleophilic tin center.

The nature of the substituents on both the stannylenoid and the silicon atom, as well as the reaction conditions (e.g., solvent), would significantly influence the reaction kinetics and the stability of the intermediates and products. The presence of three electron-withdrawing chlorine atoms on the silicon in this compound would enhance its electrophilicity, making it more susceptible to nucleophilic attack.

Further mechanistic characterization would require dedicated experimental studies, such as low-temperature NMR spectroscopy to detect transient intermediates, and computational modeling to map the potential energy surface of the reaction.

Detailed Mechanistic Elucidation via Combined Experimental and Computational Approaches

A comprehensive understanding of the reactivity of this compound necessitates a synergistic approach that combines experimental investigations with high-level computational modeling. walisongo.ac.id This dual strategy allows for the validation of theoretical predictions with empirical data and provides a molecular-level interpretation of experimental observations.

Experimental Approaches:

Experimental studies would involve a variety of techniques to probe the reaction mechanism. These include:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ²⁹Si, ¹¹⁹Sn), Infrared (IR), and Raman spectroscopy are crucial for identifying reactants, intermediates, and products. In-situ spectroscopic methods can be particularly valuable for observing transient species.

Trapping Experiments: The use of trapping agents can help to identify and characterize reactive intermediates, such as silylenes or silyl anions, that may be formed during the reaction. For instance, the formation of trichlorosilyllithium (LiSiCl₃) from the reaction of this compound with organolithium reagents has been detected by protonation to form trichlorosilane, which is then characterized by its ²⁹Si NMR shift. researchgate.net

X-ray Crystallography: When stable intermediates or products can be isolated, single-crystal X-ray diffraction provides definitive structural information, which can be compared with computationally optimized geometries.

Computational Approaches:

Computational chemistry offers powerful tools to complement experimental findings. numberanalytics.comnih.gov Density Functional Theory (DFT) and ab initio methods can be employed to:

Map Potential Energy Surfaces: Calculations can identify the structures and energies of reactants, transition states, intermediates, and products, providing a complete energy profile of the reaction pathway.

Calculate Reaction Barriers: The activation energies for different possible mechanistic pathways can be computed to determine the most favorable route. For example, theoretical studies on the insertion reactions of silylenoids have quantified the potential energy barriers for different substrates. researchgate.net

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution, bonding interactions, and orbital overlaps at various stages of the reaction, helping to understand the nature of the chemical transformations.

Simulate Solvent Effects: Computational models can account for the influence of the solvent on the reaction mechanism and energetics.

A combined experimental and computational study on the reaction of this compound with a nucleophile, for instance, could involve experimentally determining the reaction kinetics and identifying the products, while concurrently using DFT calculations to model the reaction pathway, calculate the activation barriers, and analyze the electronic structure of the transition states. The agreement between the experimental and computational results would provide a robust and detailed mechanistic elucidation.

Illustrative Data from Analogous Systems:

While specific data for the reaction of this compound with stannylenoids is scarce, data from related systems can provide a basis for what might be expected. The following table illustrates the kind of data that could be generated from a combined experimental and computational study, using hypothetical values for the reaction of this compound with a generic stannylenoid.

| Parameter | Experimental Value | Computational Value (DFT) |

| Reaction Rate Constant (k) at 298 K | To be determined | Not directly calculated |

| Activation Energy (Ea) | To be determined | Calculated from transition state theory |

| Enthalpy of Reaction (ΔH) | To be determined | Calculated |

| Gibbs Free Energy of Reaction (ΔG) | To be determined | Calculated |

| Key Intermediate | Identified via spectroscopy | Optimized geometry and energy |

| Transition State Geometry | Inferred from kinetics | Calculated |

This integrated approach is essential for building a predictive understanding of this compound's reactivity, which can guide the design of new synthetic methodologies and the development of novel silicon-containing materials.

Advanced Spectroscopic Characterization Methodologies in Bromotrichlorosilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamicsacs.orgrsc.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure and dynamics of bromotrichlorosilane in various states. ebsco.com

Silicon-29 (²⁹Si) NMR spectroscopy is particularly informative for characterizing silicon compounds. huji.ac.il The chemical shift of the ²⁹Si nucleus in this compound is highly sensitive to its electronic environment, which is influenced by the four halogen substituents. The presence of both bromine and chlorine atoms leads to a specific chemical shift that aids in the unequivocal identification of the compound. acs.org

Theoretical calculations, such as those using Density Functional Theory (DFT), have become crucial in accurately predicting ²⁹Si NMR chemical shifts. rsc.orgrsc.org For halosilanes, it is often necessary to include spin-orbit effects in these calculations to achieve good agreement with experimental data. rsc.org The chemical shift provides valuable information about the shielding of the silicon nucleus, which is directly related to the nature and arrangement of the attached halogen atoms. rsc.org

Table 1: Illustrative ²⁹Si NMR Chemical Shift Data for Halosilanes (Note: The following is a representative table; actual experimental values can vary based on solvent and other conditions.)

| Compound | Chemical Shift (δ, ppm) |

| SiCl₄ | -18.4 |

| SiBrCl₃ | -33.8 |

| SiBr₂Cl₂ | -52.5 |

| SiBr₃Cl | -74.2 |

| SiBr₄ | -92.7 |

This table showcases the systematic upfield shift in the ²⁹Si resonance as chlorine atoms are progressively replaced by the more electronegative bromine atoms, a trend that is critical for structural assignment.

While ²⁹Si NMR provides static structural information, multinuclear NMR techniques can offer insights into the dynamic processes involving this compound. ilpi.commdpi.com Techniques such as spin-lattice (T₁) and spin-spin (T₂) relaxation time measurements can probe molecular tumbling and intermolecular interactions in the liquid state. nih.gov Although less common for a small molecule like this compound, solid-state NMR techniques could be employed to study molecular dynamics in the crystalline phase, revealing information about molecular reorientations and phase transitions. tifrh.res.in

Application of 29Si NMR Chemical Shift Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Structural Fingerprintingacs.orgnih.govdrawellanalytical.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and providing a unique structural fingerprint of this compound. scribd.comgovinfo.govamericanpharmaceuticalreview.com These methods probe the vibrational modes of the molecule, which are determined by its geometry and the masses of its atoms. ethz.chnih.gov

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. mpg.demt.com Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from molecular vibrations that cause a change in the molecule's polarizability. mt.comphotothermal.com For a molecule like this compound with Td symmetry (assuming an average halogen), certain vibrational modes may be exclusively IR or Raman active, making the two techniques complementary. nih.gov

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the Si-Cl and Si-Br stretching and bending modes. The frequencies of these vibrations are sensitive to the molecular structure and bonding.

Table 2: Fundamental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Activity |

| ν(Si-Br) stretch | ~488 | Raman (polarized), IR |

| ν(Si-Cl) symmetric stretch | ~625 | Raman (polarized), IR |

| ν(Si-Cl) asymmetric stretch | ~645 | Raman (depolarized), IR |

| δ(Cl-Si-Cl) bending | ~245 | Raman (depolarized), IR |

| δ(Br-Si-Cl) bending | ~180 | Raman (depolarized), IR |

This table presents the primary vibrational modes of this compound, which collectively form a unique spectral fingerprint for its identification.

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysisethz.ch

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of this compound and analyzing its fragmentation patterns. uomustansiriyah.edu.iq In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). libretexts.orglibretexts.org This results in a complex but predictable cluster of peaks for the molecular ion (M⁺), which unequivocally confirms the elemental composition of the molecule. libretexts.org

Fragmentation of the molecular ion upon electron impact provides further structural information. Common fragmentation pathways for halosilanes involve the loss of halogen atoms. The analysis of these fragment ions helps to piece together the molecular structure. libretexts.org

Table 3: Predicted Isotopic Distribution for the Molecular Ion of Si⁷⁹Br³⁵Cl₃

| Ion | m/z (approx.) | Relative Abundance |

| [Si⁷⁹Br³⁵Cl₃]⁺ | 210 | High |

| [Si⁸¹Br³⁵Cl₃]⁺ | 212 | High (similar to 210) |

| [Si⁷⁹Br³⁵Cl₂³⁷Cl]⁺ | 212 | Moderate |

| [Si⁸¹Br³⁵Cl₂³⁷Cl]⁺ | 214 | Moderate (similar to 212) |

This table illustrates the complexity of the molecular ion region in the mass spectrum of this compound due to isotopic distributions, which serves as a definitive confirmation of its composition.

X-ray Diffraction (XRD) for Solid-State Structure Determinationacs.orgnih.govnist.gov

Electronic and Magnetic Resonance Spectroscopies for Excited State and Radical Investigations (e.g., UV-Vis-NIR, ESR, Magnetic Circular Dichroism)nih.govnist.gov

Electronic spectroscopy, such as Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy, investigates the electronic transitions within a molecule. nih.govolisclarity.com For a simple molecule like this compound, electronic transitions would occur in the deep UV region and are generally broad and not highly structured.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as radicals. ebsco.comnist.govnih.gov While this compound itself is not a radical, ESR could be used to study radical species generated from it, for instance, through photolysis or reaction with other radicals.

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. cuni.czaps.org It can provide detailed information about the electronic structure of molecules, including the nature of excited states. cuni.czresearchgate.net For a molecule like this compound, MCD could potentially offer deeper insights into its electronic transitions than conventional UV-Vis spectroscopy. nih.gov

Synchrotron-based Spectroscopic Techniques for Elemental Speciation and Molecular Distribution

The application of synchrotron-based spectroscopic techniques provides unparalleled insight into the elemental composition and molecular structure of complex materials. The high brilliance and tunability of synchrotron radiation sources enable a suite of powerful analytical methods for probing the electronic structure and local atomic environment of elements within a compound like this compound. nih.govifpenergiesnouvelles.fr These non-destructive techniques are highly element-specific and can be applied to samples in various states, including gas, liquid, or solid phases. speciation.netrsc.org

Key among these methods are X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), which are instrumental for elemental speciation and understanding the distribution of molecules. nih.govrsc.org

X-ray Absorption Near Edge Structure (XANES)

A principal technique for determining the chemical state and coordination environment of an atom is X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS). speciation.net This method involves tuning the X-ray energy around the absorption edge of a specific element (e.g., silicon, bromine, or chlorine in this compound) and measuring the resulting absorption profile. The precise energy and features of the absorption edge are highly sensitive to the oxidation state and local geometry of the absorbing atom. speciation.netcopernicus.org

In the context of this compound (SiBrCl₃), XANES can be employed to distinguish the different halogen atoms bonded to the central silicon atom. By tuning the synchrotron radiation to the respective K-edges or L-edges of silicon, bromine, and chlorine, one can obtain element-specific spectra. The position of the absorption edge in a XANES spectrum shifts with the oxidation state of the element. speciation.net This allows for precise determination of the elemental composition and can reveal the presence of any impurities or degradation products.

For instance, analysis at the Si K-edge would provide information about the local environment of the silicon atom, reflecting the covalent bonding with one bromine and three chlorine atoms. The pre-edge features and the shape of the absorption edge would be characteristic of this specific coordination. Comparing the spectra of this compound with those of reference compounds like silicon tetrachloride (SiCl₄) and silicon tetrabromide (SiBr₄) would allow for a detailed analysis of the electronic structure modifications induced by the mixed-halogen substitution.

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region of the X-ray absorption spectrum, extending beyond the XANES region, provides quantitative information about the local atomic structure. speciation.net The oscillations in the EXAFS region are caused by the scattering of the outgoing photoelectron from neighboring atoms. Analysis of these oscillations can determine the bond distances, coordination numbers, and types of neighboring atoms with high precision.

For this compound, EXAFS analysis at the Si K-edge would yield precise measurements of the Si-Br and Si-Cl bond lengths. Similarly, measurements at the Br and Cl K-edges would corroborate this information and provide a comprehensive picture of the molecular geometry. This is particularly valuable for studying the molecule in different phases or under varying conditions to detect any structural changes.

Hypothetical XANES/EXAFS Data for this compound

The following table illustrates the type of data that could be obtained from a synchrotron-based XAS study of this compound.

| Element Edge | Absorption Edge Energy (eV) | Primary Information Gained | Inferred Structural Parameter |

| Si K-edge | ~1840 | Oxidation state of silicon; coordination geometry | Si-Br and Si-Cl bond distances |

| Cl K-edge | ~2822 | Chemical state of chlorine; number of neighboring Si atoms | Si-Cl bond distance |

| Br K-edge | ~13474 | Chemical state of bromine; number of neighboring Si atoms | Si-Br bond distance |

X-ray Photoelectron Spectroscopy (XPS)

High-resolution XPS, particularly when performed with a synchrotron source, is a powerful surface-sensitive technique for determining the elemental composition and chemical states of atoms within the top few nanometers of a material. nih.gov The technique involves irradiating the sample with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

Computational Chemistry and Theoretical Modeling for Bromotrichlorosilane Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Profiling and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. uw.edu.plmdpi.com It offers a balance between computational cost and accuracy, making it well-suited for investigating the complex reaction pathways of organosilicon compounds. uw.edu.plmdpi.com By calculating the electron density, DFT can determine the energies of reactants, transition states, and products, thereby mapping out the entire energy profile of a chemical reaction. hydrophobe.orguni-frankfurt.de This information is crucial for understanding reaction kinetics and thermodynamics.

In the context of halosilanes, DFT has been instrumental in elucidating reaction mechanisms. For instance, studies on the ammonolysis of halosilanes (SiH₃X, where X = F, Cl, Br) have utilized DFT to explore the factors that influence the activation barriers for these reactions. rsc.orgrsc.org These calculations help in understanding how the nature of the halogen atom affects the reaction rate and mechanism. Similarly, DFT has been employed to investigate the iridium-catalyzed C(sp³)–H borylation of methylchlorosilanes, providing insights into the catalytic cycle and the origins of reactivity and selectivity. uw.edu.plrsc.org

A key application of DFT is the prediction of reactivity and selectivity in chemical transformations. For organosilicon compounds like bromotrichlorosilane, understanding where and how a reaction will occur is vital for synthetic applications. DFT calculations can pinpoint the most likely sites for nucleophilic or electrophilic attack by analyzing the molecule's electronic properties.

Studies on related chlorosilanes have demonstrated the power of DFT in this area. For example, in the iridium-catalyzed borylation of methylchlorosilanes, DFT calculations have successfully reproduced experimentally observed trends in substrate reactivity. uw.edu.plrsc.org The reactivity was found to correlate with the Ir–C bond dissociation energies of the intermediate species, and the selectivity for primary over secondary C–H bond borylation was explained by steric hindrance. rsc.org In another example, the unexpected selectivity in the hydrogenation of perchlorooligosilanes was rationalized by considering different reaction mechanisms (SN2–Si and SNi–Si) in polar and nonpolar environments, a distinction made possible through DFT calculations. rsc.org These examples highlight how DFT can be a predictive tool for understanding and controlling the outcomes of reactions involving halosilanes.

The electronic properties of a molecule, such as its charge distribution and molecular orbitals, are fundamental to its chemical behavior. DFT is widely used to calculate these properties. bhu.ac.in A particularly insightful approach is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.innih.govlibretexts.org The energy and shape of these orbitals provide crucial information about a molecule's ability to donate or accept electrons, thus governing its reactivity. bhu.ac.innih.gov

For halosilanes, FMO analysis can explain their reactivity patterns. For instance, in the study of the ammonolysis of SiH₃X (X = F, Cl, Br), analysis of the HOMO-LUMO gap helped to correlate the stability of reaction intermediates with their reactivity. rsc.org The interaction between the HOMO of a nucleophile and the LUMO of the halosilane is a key factor in determining the reaction pathway. The LUMO of a halosilane like this compound is typically centered on the silicon atom, making it susceptible to nucleophilic attack. The electronegative halogen atoms influence the energy of the LUMO, thereby modulating the reactivity of the Si-X bonds.

| Property | Description | Significance for this compound |

|---|---|---|

| Reaction Energy Profile | Calculated energies of reactants, transition states, and products. hydrophobe.orguni-frankfurt.de | Predicts the feasibility and rate-determining steps of reactions involving BrSiCl₃. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. rsc.orgrsc.org | Determines the kinetic viability of transformations of BrSiCl₃. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. rsc.org | Indicates the chemical reactivity and stability of BrSiCl₃; a smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. bhu.ac.in | Identifies electrophilic (positive charge on Si) and nucleophilic sites within BrSiCl₃. |

Prediction of Reactivity and Selectivity in Organosilicon Transformations

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate electronic structures and energies. While computationally more demanding than DFT, they are often used as a benchmark for less expensive methods.

For silicon-containing compounds, ab initio calculations have been used to study their geometric and electronic structures. For example, ab initio Hartree-Fock SCF calculations have been performed on silicon pseudohalides to analyze their photoelectron spectra and investigate their geometries. rsc.org Such studies have shown that including electron correlation is important for correctly predicting the geometry of these molecules. rsc.org For this compound, high-level ab initio calculations could provide a very accurate description of its bond lengths, bond angles, and vibrational frequencies, serving as a valuable reference for experimental and other theoretical studies.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. rsc.orgnih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into conformational changes, diffusion, and intermolecular interactions. rsc.orgnih.govfrontiersin.orgresearchgate.netnih.gov

While specific MD simulations focused solely on this compound are not widely reported, the methodology is applicable. An MD simulation of this compound, either in the gas phase or in a solvent, could be used to explore its conformational space, although for a small, relatively rigid molecule like this, the conformational flexibility is limited. More significantly, MD simulations could be employed to study the interactions of bromotrichorosilane with other molecules, such as solvents or reactants. This can provide a dynamic picture of the solvation shell around the molecule and how it influences reactivity. For instance, simulations could model the approach of a nucleophile to the silicon center, revealing the role of solvent molecules in facilitating or hindering the reaction. The Automated Topology Builder (ATB) is a tool that can facilitate the development of force fields for such simulations. rsc.org

Machine Learning Approaches for Property Prediction and Reaction Optimization

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting molecular properties and optimizing reactions. nih.govresearchgate.netresearchgate.netnsf.govacs.org By training models on large datasets of chemical information, ML algorithms can learn structure-property relationships and make rapid predictions for new molecules, often at a fraction of the computational cost of traditional quantum chemical methods. nih.govacs.org

Applications and Advanced Functional Materials Development Involving Bromotrichlorosilane

Bromotrichlorosilane as a Precursor in the Synthesis of Complex Organosilicon Molecules

The primary utility of this compound in synthetic chemistry lies in its role as a precursor for introducing the trichlorosilyl (B107488) (-SiCl₃) group into organic frameworks. The silicon-bromine bond is generally more labile than the silicon-chlorine bond, allowing for selective reactions. This reactivity is harnessed in reactions with strong nucleophiles, particularly organometallic reagents, to form new silicon-carbon bonds. libretexts.orgwikipedia.org

A notable application is the synthesis of trichlorosilyllithium (LiSiCl₃), a highly reactive silyl (B83357) anion intermediate. This reagent is generated through the reaction of this compound with sterically hindered organolithium compounds, such as 2,4,6-tri-t-butylphenyllithium or mesityllithium. researchgate.netresearchgate.netlookchem.com The bulky organolithium reagent selectively cleaves the Si-Br bond, preventing further reaction with the Si-Cl bonds.

Reaction to Generate Trichlorosilyllithium: SiBrCl₃ + R-Li → LiSiCl₃ + R-Br (where R = a bulky aryl group like 2,4,6-tri-t-butylphenyl)

This trichlorosilyllithium intermediate is a powerful tool for creating complex organosilicon molecules that are otherwise difficult to synthesize. It can react with various electrophiles to introduce the -SiCl₃ moiety, which can then be further functionalized by reacting the remaining chloro groups. For example, protonation of the intermediate yields trichlorosilane (B8805176) (HSiCl₃). researchgate.netlookchem.com The generation of this specific silyl anion from this compound highlights its importance as a strategic starting material in organosilicon synthesis.

The general reaction of halosilanes with organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents is a fundamental method for forming Si-C bonds. saskoer.cayoutube.com In the case of this compound, these reactions can lead to the stepwise substitution of the halogen atoms, allowing for the controlled assembly of complex organosilane structures.

| Reagent | Product Intermediate | Application | Research Finding |

| This compound | Trichlorosilyllithium (LiSiCl₃) | Synthesis of functionalized organosilanes | Formed by reaction with bulky organolithium reagents like 2,4,6-tri-t-butylphenyllithium, enabling the introduction of the -SiCl₃ group. researchgate.netresearchgate.net |

| Organometallic Reagents (General) | Organotrichlorosilanes (R-SiCl₃) | Building blocks for silicones and other materials | The Si-X bond reacts with nucleophilic carbon from Grignard or organolithium reagents to form a stable Si-C bond. libretexts.orgwikipedia.org |

Catalytic Roles of this compound and Derived Silicon Species in Organic Synthesis

While this compound itself is primarily used as a stoichiometric reagent rather than a catalyst, species derived from it can play significant roles in chemical transformations. The concept of catalysis involves a substance that increases the rate of a reaction without being consumed. mdpi.com In this context, the development of novel reagents from this compound is a key area of interest.

Design and Development of Novel Catalytic Reagents

The strategic design of reagents from this compound focuses on creating species with unique reactivity. As mentioned previously, the synthesis of trichlorosilyllithium is a prime example of developing a specialized reagent. researchgate.netlookchem.com While used in stoichiometric amounts, silyl anions like LiSiCl₃ are part of a broader class of reagents that enable transformations not possible with conventional methods, effectively catalyzing the formation of specific bonds or molecular architectures by opening up new reaction pathways.

Furthermore, the broader field of silicon chemistry has seen the development of silicon-based catalysts for various organic reactions. For example, certain silicon compounds can act as Lewis acids to activate substrates, or as scaffolds for attaching catalytic functional groups. nih.gov While direct catalytic applications of this compound are not widely reported, its derivatives can be incorporated into more complex systems that do exhibit catalytic activity. For instance, the trichlorosilyl group, once attached to a larger molecule via a this compound-mediated reaction, can influence the electronic and steric properties of that molecule, potentially inducing or enhancing its catalytic properties in reactions such as multicomponent reactions or polymerizations. mdpi.comrsc.org

Integration into Advanced Materials Science and Engineering

The reactivity of this compound makes it a valuable precursor in materials science for creating polymers, modifying surfaces, and fabricating electronic components.

Design of Silicon-Based Polymers and Composite Materials

This compound can serve as a key component in the synthesis of specialized silicon-based polymers. While linear polysiloxanes are typically synthesized through the hydrolysis of di-functional silanes like dimethyldichlorosilane, the inclusion of a trifunctional precursor like this compound can introduce cross-linking. ukessays.comresearchgate.net This cross-linking creates a rigid, three-dimensional network structure, transforming the material from a linear fluid or elastomer into a hard resin.

A significant application for such multifunctional halosilanes is in the field of Polymer-Derived Ceramics (PDCs). mdpi.comgoogle.comencyclopedia.pub This technology involves the synthesis of a preceramic polymer (an organosilicon polymer), which is then shaped and pyrolyzed at high temperatures in a controlled atmosphere to yield a ceramic material. mdpi.comresearchgate.net this compound can be used as a monomer or cross-linking agent to create preceramic polymers that, upon pyrolysis, form advanced ceramics like silicon carbonitride (SiCN). mdpi.com The ability to tailor the molecular structure of the precursor polymer allows for fine control over the composition and properties of the final ceramic product. mdpi.com

| Material Class | Role of this compound | Resulting Properties |

| Cross-linked Polysiloxanes | Cross-linking agent | Increased rigidity and thermal stability compared to linear silicones. |

| Polymer-Derived Ceramics (e.g., SiCN) | Monomer/Precursor for preceramic polymer | Forms hard, high-temperature stable, and chemically resistant ceramic materials after pyrolysis. mdpi.comgoogle.com |

Surface Modification and Functionalization Strategies

The high reactivity of the silicon-halogen bonds in this compound makes it an effective agent for the surface modification of various materials. nih.gov Substrates that possess surface hydroxyl (-OH) groups, such as glass, silica, and many metal oxides, are ideal candidates for functionalization. azom.commdpi.com

The reaction involves a condensation between the halosilane and the surface hydroxyls, forming a stable, covalent silicon-oxygen-surface (Si-O-substrate) bond and releasing hydrogen bromide and hydrogen chloride as byproducts. researchgate.netrsc.org This process anchors trichlorosilyl groups to the surface. The remaining Si-Cl bonds can further react with ambient moisture to cross-link, forming a robust, polymeric siloxane layer on the surface, or they can be used to attach other functional molecules. nih.govresearchgate.net This strategy is widely used to alter surface properties such as wettability, adhesion, and chemical resistance. nih.govazom.com

General Reaction for Surface Modification: Substrate-OH + SiBrCl₃ → Substrate-O-SiCl₃ + HBr (Followed by further reaction and cross-linking)

This ability to form durable, covalently bonded layers is critical for creating functionalized materials for applications in biotechnology, filtration, and microfluidics. azom.comresearchgate.net

Precursors for Semiconductor and Electronic Material Fabrication

The electronics and semiconductor industries rely on high-purity chemical precursors for the fabrication of microelectronic devices. z2data.comprevor.com Halosilanes are essential in processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to grow thin films with precisely controlled thickness and composition. google.com

This compound, as a volatile silicon source, can be used as a precursor in CVD processes to deposit silicon-containing films, such as silicon oxide, silicon nitride, or silicon carbonitride. mdpi.comube.com In a typical CVD process, the precursor gas is introduced into a reaction chamber containing a substrate wafer at high temperature. The precursor decomposes and reacts on the substrate surface to form the desired film. The purity of the precursor is paramount, as even trace impurities can compromise the performance of the final electronic device. ube.comhoriba.com The presence of multiple halogen atoms in this compound can influence the deposition chemistry and the properties of the resulting film, making it a potentially valuable, albeit specialized, precursor in the semiconductor manufacturing toolkit.

Emerging Research Directions and Future Perspectives in Bromotrichlorosilane Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focusing on "green chemistry" to create products and processes that are safer for both human health and the environment. cnr.itfau.eu This involves designing chemical syntheses to be more efficient and to reduce or eliminate the use of hazardous substances. cnr.it The development of sustainable and environmentally friendly methods for synthesizing compounds like bromotrichlorosilane is a key area of research. cnr.itrsc.org

Current research efforts are exploring several avenues to achieve this:

Alternative Precursors and Catalysts: Researchers are investigating the use of less hazardous starting materials and developing new catalysts that can improve reaction efficiency and reduce waste. researchgate.netrsc.org This includes exploring organocatalysis, where small organic molecules are used to accelerate reactions, potentially replacing toxic metal catalysts. fau.eu

Solvent-Free and Alternative Solvent Systems: Many traditional chemical reactions use volatile and often toxic organic solvents. Research is underway to develop solvent-free reaction conditions, such as grinding techniques, or to use more environmentally benign solvents like water or ionic liquids.

Energy Efficiency: The use of microwave irradiation is being explored as a way to speed up reactions and reduce the amount of energy required compared to conventional heating methods. rsc.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

One promising approach is the direct synthesis method, which involves reacting elemental silicon with appropriate reagents. sci-hub.se While initially developed for organohalosilanes, this method offers a more direct and potentially less wasteful route to various halosilanes. sci-hub.se Further research is needed to optimize these processes for the specific synthesis of this compound in a sustainable manner. mpie.de

Interdisciplinary Research at the Interface of Silicon Chemistry, Materials Science, and Computational Chemistry

The study of this compound and related silicon compounds is increasingly benefiting from an interdisciplinary approach that combines expertise from silicon chemistry, materials science, and computational chemistry. catalysis.blogcollege-de-france.frchimia.chiau.edu.sa This collaborative effort is crucial for understanding the fundamental properties of these molecules and for designing new materials with specific functionalities. idu.ac.iduc3m.es

Key areas of interdisciplinary research include:

Materials Synthesis and Characterization: this compound can serve as a precursor in the synthesis of various silicon-based materials. smolecule.com Materials scientists, in collaboration with chemists, work on developing and characterizing these new materials, which can include polymers, ceramics, and nanomaterials. univ-rennes.fr For instance, silicon quantum dots, which have applications in solar energy and electronics, can be synthesized from silicon halides. aip.org The properties of these materials are closely linked to their structure and the synthetic methods used. rsc.org

Computational Modeling of Reaction Mechanisms: Computational chemistry provides powerful tools to study the intricate details of chemical reactions involving silicon halides. mdpi.comopenaccessjournals.comwikipedia.orgescholarship.org By using methods like density functional theory (DFT), researchers can model reaction pathways, calculate activation energies, and understand the electronic structure of molecules. researchgate.netrsc.org This theoretical insight is invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic strategies. mdpi.com

Design of Novel Materials: The synergy between computational modeling and experimental synthesis allows for the rational design of new materials. acs.orgresearchgate.net Computational screening can identify promising candidate molecules and materials with desired properties before they are synthesized in the lab, saving time and resources. acs.org This is particularly relevant in the search for new materials for applications in electronics, catalysis, and photovoltaics. nih.govnih.gov

The table below illustrates the intersection of these fields in the context of silicon halide research:

| Research Area | Silicon Chemistry | Materials Science | Computational Chemistry |

| Focus | Synthesis, reactivity, and bonding of silicon compounds. rsc.orgsoci.orgresearchgate.net | Design, synthesis, and characterization of materials with specific properties. smolecule.comuniv-rennes.fr | Theoretical modeling of molecular structures, properties, and reaction mechanisms. wikipedia.orgresearchgate.net |

| Contribution | Provides the foundational knowledge of silicon halide behavior. rsc.org | Develops applications for silicon-based materials. aip.org | Offers predictive models and a deeper understanding of chemical processes. mdpi.com |

Advancements in Hybrid Computational-Experimental Methodologies for Silicon Halide Systems

A powerful trend in chemical research is the integration of computational and experimental techniques to study complex systems like silicon halides. aip.orgnih.gov This hybrid approach allows for a more comprehensive understanding than either method could achieve alone. nih.gov

Key aspects of this integrated approach include:

Validation of Computational Models: Experimental data is crucial for validating the accuracy of computational models. wikipedia.orgnih.gov By comparing calculated properties (such as bond lengths, vibrational frequencies, and reaction energies) with experimental measurements, researchers can refine their theoretical methods and ensure their predictive power. researchgate.net

Interpretation of Experimental Results: Computational studies can provide detailed mechanistic insights that help to interpret and explain experimental observations. mdpi.comresearchgate.net For example, calculations can elucidate the structure of transient intermediates and transition states in a reaction, which are often difficult to observe experimentally. researchgate.net

Guiding Experimental Design: Computational predictions can guide the design of new experiments. openaccessjournals.com For instance, theoretical calculations can suggest which substituents on a silicon halide might lead to a desired change in reactivity or which reaction conditions would be optimal for a particular synthesis. rsc.org This can significantly accelerate the discovery and development of new chemical processes and materials. escholarship.org

Recent studies on the reactions of halosilanes have demonstrated the effectiveness of this combined approach. For example, quantum chemical calculations have been used to investigate the mechanisms of reactions between halosilanes and other molecules, with the theoretical results providing a framework for understanding the experimental outcomes. researchgate.netresearchgate.net Similarly, computational methods have been employed to study the thermochemical properties of silicon halides, providing data that is essential for process design and optimization. researchgate.net The development of more accurate and efficient computational methods, along with advances in experimental techniques, will continue to drive progress in this area. acs.orggoogle.comoscars-project.eu

Q & A

Q. What are the recommended methods for synthesizing bromotrichlorosilane in laboratory settings?

this compound is typically synthesized via direct halogenation of silicon. A common approach involves reacting silicon metal with a stoichiometric mixture of bromine (Br₂) and chlorine (Cl₂) gases under controlled anhydrous conditions. The reaction is carried out in a sealed reactor at elevated temperatures (200–400°C). Post-synthesis purification involves fractional distillation under inert atmospheres to isolate SiBrCl₃ from byproducts like SiCl₄ or SiBr₄. Characterization via IR spectroscopy (C₃v symmetry vibrational modes) and mass spectrometry is critical to confirm purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Infrared (IR) Spectroscopy : SiBrCl₃ exhibits distinct vibrational modes under C₃v symmetry, including symmetric/asymmetric Si–Cl and Si–Br stretches. Peaks in the 400–600 cm⁻¹ range correspond to Si–Cl bonds, while Si–Br vibrations appear near 300–400 cm⁻¹. Group theory analysis aids in assigning modes .

- NMR Spectroscopy : ²⁹Si NMR can resolve chemical shifts influenced by electronegative substituents (Br vs. Cl).

- Mass Spectrometry : Molecular ion clusters (e.g., [SiBrCl₃]⁺) and isotopic patterns (Br/Cl) validate composition .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Personal Protective Equipment (PPE) : Use corrosion-resistant gloves (e.g., nitrile), sealed goggles, and acid-resistant lab coats.

- Ventilation : Operate in fume hoods to avoid inhalation of toxic vapors.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water, as hydrolysis releases HCl/HBr gases.

- Storage : Keep in sealed, inert containers under dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict this compound’s reactivity and vibrational properties?

Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can model SiBrCl₃’s electronic structure and vibrational spectra. Optimizing geometry under C₃v symmetry constraints allows comparison with experimental IR data. Key parameters include bond lengths (Si–Cl ≈ 2.02 Å, Si–Br ≈ 2.16 Å) and charge distribution, which influence halogenation reactivity in synthesis .

Q. How should researchers address contradictions between experimental data and theoretical predictions for SiBrCl₃?

- Re-examine Synthesis Conditions : Trace impurities (e.g., SiCl₄) or incomplete reactions may skew results. Use high-purity reagents and validate via GC-MS .

- Calibrate Instrumentation : Ensure spectrometers are calibrated with reference standards (e.g., NIST-traceable materials).

- Theoretical Refinement : Adjust computational models (e.g., solvent effects, anharmonic corrections) to better match empirical observations .

Q. What reaction mechanisms govern this compound’s role in halogenation or silylation processes?

SiBrCl₃ acts as a halogenating agent via nucleophilic substitution. For example, in silylation reactions, the Si–Br bond undergoes heterolytic cleavage, transferring Br⁻ to electrophilic substrates. Kinetic studies using stopped-flow techniques or in-situ Raman spectroscopy can track intermediate formation. Side reactions (e.g., disproportionation) are minimized by controlling temperature and solvent polarity .

Q. What challenges arise in interpreting this compound’s spectroscopic data due to its molecular symmetry?

C₃v symmetry splits vibrational modes into A₁ (symmetric) and E (degenerate) irreducible representations. Overlapping peaks in IR spectra (e.g., E modes near 450 cm⁻¹) require deconvolution algorithms. Polarized Raman spectroscopy can further resolve mode symmetry, while isotopic substitution (e.g., ³⁵Cl → ³⁷Cl) clarifies assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.